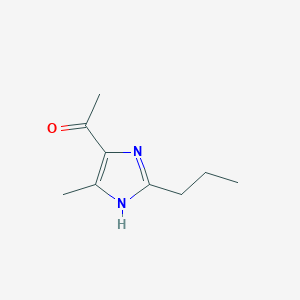
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)ethan-1-one
Cat. No. B8707925
M. Wt: 166.22 g/mol
InChI Key: WXFQRFAPEICWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04447603
Procedure details


A suspension of 86.2 g. of α,5-dimethyl-2-n-propyl-4-imidazolemethanol in 2.16 liters of acetone is stirred in an ice bath and 430.9 ml. of Jones' reagent (120 g. of chromium trioxide, 257 ml. of water, 106.7 ml. of concentrated sulfuric acid, combined and diluted to 461.7 ml. with water) is dripped in at 20°-30° C. internal temperature over a period of one hour. Stirring is continued for 30 miuntes after the addition is complete, then 256 ml. of water were added. The reaction is then cooled in an ice bath and 256 ml. of 2-propanol are slowly added, maintaining the internal temperature at 20°-30° C. Stirring is continued for one hour, giving a suspension of solid and liquid. The liquid is decanted, concentrated to remove most of the acetone, and the aqueous residue is recombined with the solid. This mixutre is basified with concentrated aqueous potassium bicarbonate and an additional amount of solid potassium bicarbonate. The mixture is extracted with three 300 ml. portions of ethyl acetate. The extracts are combined, back washed with 100 ml. of saturated aqueous potassium bicarbonate dried over sodium sulfate and the solvent is removed in vacuo, giving the desired ketone which crystallizes on standing.
Name
α,5-dimethyl-2-n-propyl-4-imidazolemethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Jones' reagent
Quantity
257 mL
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[N:5]=[C:6]([CH2:10][CH2:11][CH3:12])[NH:7][C:8]=1[CH3:9])[OH:3].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.O.CC(O)C>CC(C)=O>[CH2:10]([C:6]1[NH:7][C:8]([CH3:9])=[C:4]([C:2]([CH3:1])=[O:3])[N:5]=1)[CH2:11][CH3:12] |f:1.2.3|
|
Inputs


Step One
|
Name
|
α,5-dimethyl-2-n-propyl-4-imidazolemethanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(O)C=1N=C(NC1C)CCC
|
|
Name
|
|
|
Quantity
|
2.16 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
Jones' reagent
|
|
Quantity
|
257 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A suspension of 86.2 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is then cooled in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal temperature at 20°-30° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a suspension of solid and liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The liquid is decanted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the acetone
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with three 300 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
back washed with 100 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of saturated aqueous potassium bicarbonate dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
